molecular formula C18H15N7O B258188 5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine

5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine

Cat. No. B258188
M. Wt: 345.4 g/mol
InChI Key: RGMXHRFXVQVUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPTP or 4-(4-Methoxyphenyl)-5-(4-pyridinyl)-2-(1H-tetrazol-5-yl)imidazole, and it belongs to the class of pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that 5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine exhibits various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine in lab experiments is its high selectivity towards specific targets, such as COX-2 and NF-κB. This compound also exhibits low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the research on 5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine. One direction is the development of this compound as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is the investigation of the structure-activity relationship of this compound and the synthesis of analogs with improved efficacy and selectivity. Additionally, the potential use of this compound as a tool for studying the role of COX-2 and NF-κB in various biological processes warrants further investigation.
Conclusion
In conclusion, 5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine is a promising compound with potential therapeutic applications in various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential in drug development and biological research.

Synthesis Methods

The synthesis of 5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with guanidine to form 4-methoxybenzylidene guanidine. The resulting compound is then reacted with 4-bromopyridine to form 4-(4-Methoxyphenyl)-5-(4-pyridinyl)-2-(1H-tetrazol-5-yl)imidazole, which is subsequently reacted with 4-aminophenylpyrimidine-2-carboxylic acid to yield the final product.

Scientific Research Applications

5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and neuroprotective effects.

properties

Product Name

5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine

Molecular Formula

C18H15N7O

Molecular Weight

345.4 g/mol

IUPAC Name

5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-phenylpyrimidin-2-amine

InChI

InChI=1S/C18H15N7O/c1-26-14-9-7-13(8-10-14)25-17(22-23-24-25)15-11-20-18(19)21-16(15)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21)

InChI Key

RGMXHRFXVQVUQW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CC=C4)N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CC=C4)N

Origin of Product

United States

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